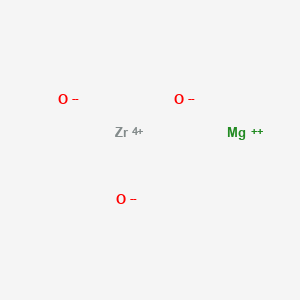

Magnesium zirconium trioxide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of materials similar to magnesium zirconium trioxide, such as magnesium oxide and zirconium-based compounds, involves techniques like the sol-gel method, plasma electrolytic oxidation, and co-precipitation. For instance, a study by Li et al. (2009) demonstrated the fabrication of three-dimensionally ordered macroporous structures with mesoporous walls using magnesium and zirconium nitrates (Li, Zhang, Dai, & He, 2009). Lee et al. (2013) explored the direct synthesis of zirconium powder through the reaction of ZrCl4 and molten magnesium (Lee, Yun, Yoon, & Wang, 2013).

Molecular Structure Analysis

Studies on compounds with similar compositions provide insight into molecular structures. Tassot et al. (1983) synthesized a magnesium aluminium zirconium oxide, revealing its crystallographic properties (Tassot, König, Liebau, & Seifert, 1983). This kind of structural analysis is crucial for understanding the physical and chemical behavior of MgZrO₃.

Chemical Reactions and Properties

Chemical reactions involving magnesium and zirconium compounds are complex. The study of zirconocene catalysts on magnesium supports by Oche¸dzan-Siodłak and Nowakowska (2005) illustrates the reactivity of such materials (Oche¸dzan-Siodłak & Nowakowska, 2005). Additionally, the incorporation of zirconia into coatings formed on magnesium, studied by Arrabal et al. (2008), highlights the interaction between these elements (Arrabal, Matykina, Skeldon, & Thompson, 2008).

Physical Properties Analysis

The physical properties of magnesium-zirconium compounds have been investigated in various studies. For example, magnesium aluminium zirconium oxide, as studied by Tassot et al. (1983), provided valuable data on its physical characteristics (Tassot, König, Liebau, & Seifert, 1983).

Chemical Properties Analysis

Magnesium zirconium trioxide's chemical properties can be inferred from studies on similar compounds. The work of Ivanets et al. (2021) on calcium magnesium zirconium phosphate adsorbents offers insights into the chemical behavior of related materials (Ivanets, Shashkova, Kitikova, Radkevich, Venhlinskaya, Dzikaya, Trukhanov, & Sillanpää, 2021).

Applications De Recherche Scientifique

Biodegradable Magnesium Alloys

Research by Dargusch et al. (2020) highlights the exploration of using external fields during solidification to refine the microstructure of magnesium alloys without the addition of zirconium, aiming to improve biodegradability and biocompatibility for medical implant devices. This approach is seen as an alternative to the traditional use of zirconium as a grain refiner, which could potentially compromise biocompatibility due to concerns regarding cytotoxicity and hemocompatibility (Dargusch et al., 2020).

Corrosion Resistance in Biomedical Implants

Jin et al. (2020) developed a zirconium-based nanostructured coating on magnesium alloys to significantly retard corrosion, enhancing the potential of magnesium alloys in biomedical implants. The coating, composed mainly of zirconium nitride and oxynitride, was shown to improve corrosion resistance, offering a path to mitigating the rapid degradation issue of magnesium alloys in physiological environments (Jin et al., 2020).

Nuclear Fuel Applications

Holliday et al. (2010) investigated the synthesis and characterization of zirconia–magnesia inert matrix fuel containing plutonium oxide, focusing on applications in advanced nuclear fuel cycles. This study demonstrated the potential of using zirconium and magnesium oxides to create a material that could incorporate plutonium and erbium oxides, offering insights into the dissolution behavior and properties relevant to nuclear fuel applications (Holliday et al., 2010).

Hydrogen Storage

Zhang et al. (2019) explored the use of two-dimensional ZrCo nanosheets to improve the hydrogen storage properties of MgH2, demonstrating that the addition of ZrCo significantly enhances both the absorption and desorption kinetics of hydrogen in magnesium, showcasing a potential application in on-board hydrogen storage solutions (Zhang et al., 2019).

Enhanced Corrosion Resistance and Biocompatibility

Yang et al. (2017) reported on the development of a compact zirconia nanofilm on magnesium-strontium alloys via atomic layer deposition, improving both corrosion resistance and biocompatibility. This approach allows for precise control over the film's thickness, which is crucial for regulating the corrosion rate of magnesium alloys in biomedical applications (Yang et al., 2017).

Orientations Futures

The future research directions for magnesium zirconium trioxide are promising. The progress of MAO coatings containing ZrO2 on magnesium alloys from four aspects: electrolyte compositions, electrical parameters, the two-step MAO process, and post-treatment of MAO coating are being critically summarized . The 3D flower-shaped bimetallic nanocomposite zirconium magnesium oxide (ZMO) could be used as a potential defluoridation agent for fluoride-containing groundwater treatment .

Propriétés

IUPAC Name |

magnesium;oxygen(2-);zirconium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.3O.Zr/q+2;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOYEYQQFRGUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Mg+2].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO3Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923325 | |

| Record name | Magnesium zirconium(4+) oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium zirconium trioxide | |

CAS RN |

12032-31-4 | |

| Record name | Magnesium zirconium oxide (MgZrO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium zirconium(4+) oxide (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium zirconium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.